4-(3-(嘧啶-2-基氨基)氮杂环丁-1-羰基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

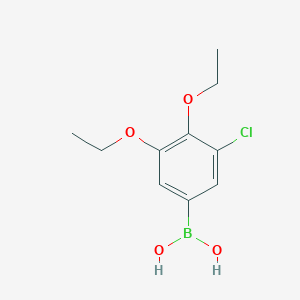

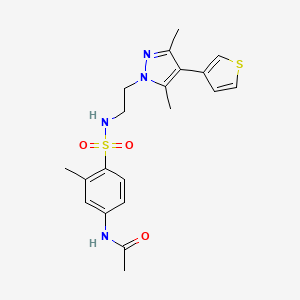

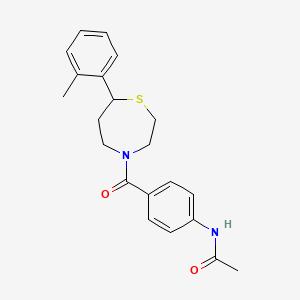

“Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C16H16N4O3 and a molecular weight of 312.329. It contains an azetidine ring, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines, like the one in the requested compound, are known for their considerable ring strain, which drives their reactivity . This ring strain also makes the azetidine ring significantly more stable than that of related aziridines . The synthesis of azetidines has seen remarkable advances recently, with new [2+2] cycloaddition reactions being invented for azetidine synthesis . One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis

The molecular structure of “Methyl 4-(3-(pyrimidin-2-ylamino)azetidine-1-carbonyl)benzoate” is characterized by the presence of an azetidine ring. Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学研究应用

杂环体系合成

研究人员已经开发了使用相关化学结构合成各种杂环化合物的技术。例如,(Z)-2-[(苄氧羰基)氨基]-3-二甲氨基丙烯酸甲酯已被用于制备取代的稠合嘧啶酮,突出了其在复杂杂环体系合成中的应用 (R. Toplak、J. Svete、S. Grdadolnik、B. Stanovnik,1999 年)。

抗菌和抗结核活性

另一项研究合成了 1-(3-(4-(吡啶-3-基)嘧啶-2-基氨基)-4-甲基苯基)-3-氯-4-(2-巯基喹啉-3-基)氮杂环丁-2-酮衍生物。对这些类似物针对细菌和真菌菌株的抗菌活性和体外抗结核活性进行了检查,提供了设计抗菌和抗结核化合物的见解 (M. Chandrashekaraiah、Mallesha Lingappa、Vathsala Deepu Channe Gowda、D. G. Bhadregowda,2014 年)。

除草剂应用

ZJ0273 是一种与 4-(3-(嘧啶-2-基氨基)氮杂环丁-1-羰基)苯甲酸甲酯 相关的化合物,用作除草剂成分进行杂草控制。其合成以及标记类似物的制备用于代谢、作用方式和环境行为的研究,突出了其在农业研究中的重要性 (郑敏杨、Q. Ye、龙陆,2008 年)。

组胺 H4 受体配体

将 2-氨基嘧啶作为组胺 H4 受体 (H4R) 配体的研究利用相关结构开发了具有潜在抗炎和镇痛活性的化合物,表明在疼痛管理和炎症中的应用 (R. Altenbach、R. M. Adair、B. Bettencourt 等人,2008 年)。

未来方向

Azetidines have seen remarkable advances in their chemistry and reactivity recently . Future directions in the field include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .

作用机制

Target of Action

A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

The structurally similar compound imatinib binds to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting the signal transduction cascades they regulate .

Result of Action

If the compound acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, leading to alterations in the cellular functions that these enzymes regulate .

属性

IUPAC Name |

methyl 4-[3-(pyrimidin-2-ylamino)azetidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-23-15(22)12-5-3-11(4-6-12)14(21)20-9-13(10-20)19-16-17-7-2-8-18-16/h2-8,13H,9-10H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCESSIVZCOBLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2975319.png)

![[4-(4-Benzoylpiperazin-1-yl)phenyl]amine](/img/structure/B2975320.png)

![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)

![4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2975325.png)